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Compound of Interest

2-(2,2-Dibromocyclopropyl)acetic

Compound Name:

acid
CAS No.: 700379-07-3
Cat. No.: B2423279

Get Quote

Compound Profile & Strategic Significance

e |[UPAC Name: 2-(2,2-Dibromocyclopropyl)acetic acid

CAS Number: 700379-07-3

Molecular Formula:

Molecular Weight: 257.91 g/mol

Core Structure: A cyclopropane ring geminally substituted with two bromine atoms, bearing a
carboxymethyl side chain.

Research Context: This compound represents a class of gem-dihalocyclopropanes generated
via carbene addition to
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-unsaturated acids. It serves as a critical scaffold for studying ring-opening rearrangements
(e.g., to bromoalkenes) and as a precursor for biologically active cyclopropane amino acids
(ACCs).

Synthesis Protocol: Phase-Transfer Catalysis

The most robust route to 2-(2,2-dibromocyclopropyl)acetic acid is the Makosza reaction,
involving the addition of dibromocarbene (:CBr

) to 3-butenoic acid (vinylacetic acid).

Reaction Scheme

The synthesis utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the
organic substrate and the carbene generated in situ from bromoform and aqueous base.
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Figure 1: Phase-transfer catalyzed cyclopropanation of 3-butenoic acid.

Step-by-Step Methodology

e Reagent Prep: In a round-bottom flask equipped with a reflux condenser and vigorous
magnetic stirring, dissolve 3-butenoic acid (1.0 equiv) in dichloromethane (DCM) or
chloroform.

o Catalyst Addition: Add benzyltriethylammonium chloride (TEBA) (0.05 equiv) as the phase-
transfer catalyst.

o Carbene Precursor: Add bromoform (CHBr

) (2.0-3.0 equiv).
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e Initiation: Dropwise add 50% aqueous NaOH (4.0 equiv) while maintaining the temperature
between 0-5°C (ice bath) to control the exotherm.

» Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12—24
hours. The mixture will become thick; efficient stirring is crucial for the biphasic system.

o Workup:
o Dilute with water and separate the organic layer (contains unreacted bromoform).

o Acidify the aqueous layer (which contains the carboxylate salt) with cold dilute HCI to pH
~2.

o Extract the aqueous layer with diethyl ether or ethyl acetate.
o Dry combined organic extracts over anhydrous
and concentrate in vacuo.
 Purification: Recrystallization from hexane/ether or column chromatography (SiO
, Hexane:EtOAc gradient).

Spectroscopic Characterization

The following data summarizes the diagnostic signals used to validate the structure. Note that
shifts may vary slightly based on solvent concentration and pH.

Nuclear Magnetic Resonance (NMR)

The disappearance of the alkene signals (

5.0-6.0 ppm) and the appearance of high-field cyclopropyl protons are the primary indicators of
conversion.

H NMR (400 MHz, CDCI
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Shift (
Position Multiplicity Integration Assignment
» Ppm)
Carboxylic Acid
COOH 10.5-12.0 Broad Singlet 1H proton
(exchangeable)
Methylene
-CH 2.55-2.75 Multiplet/dd 2H adjacent to
carbonyl
Cyclopropyl
Ring H (C1) 1.85-2.05 Multiplet 1H methine (chiral
center)
Cyclopropyl
Ring H (C3) 1.30-1.50 Multiplet 1H methylene (cis to
alkyl)
Cyclopropyl
Ring H (C3) 1.70-1.85 Multiplet 1H methylene (trans

to alkyl)

Note: The gem-dibromo substitution creates a rigid ring system. The protons on C3 are

diastereotopic, often appearing as distinct multiplets with geminal coupling (

Hz) and cis/trans vicinal coupling (

Hz).

C NMR (100 MHz, CDCI
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Shift (
Position Diagnostic Feature
» PpmM)
C=0 176.0-179.0 Carbonyl carbon (Acid)
Key Signal: Quaternary carbon
attached to two Br atoms.
C-Br 28.0 — 35.0 Typically shielded compared to
C-Cl
-CH 33.0-36.0 Methylene linker
Ring CH 25.0-29.0 Cyclopropyl methine
Ring CH 20.0-24.0 Cyclopropyl methylene

Infrared Spectroscopy (FT-IR)

Wavenumber (cm

Vibration Description
)
Very broad, characteristic of
2500 — 3300 O-H stretch ] o
carboxylic acid dimers.
1705 - 1725 C=0 stretch Strong, sharp carbonyl peak.
Weak cyclopropyl C-H
3000 — 3100 C-H stretch .y p _py
stretching (distinct from alkyl).
Fingerprint region bands
600 — 700 C-Br stretch

indicative of alkyl halides.

Mass Spectrometry (MS)

« lonization: ESI (Negative mode) or EI (for methyl ester derivative).
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 |sotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 triplet
pattern for molecular ion clusters (M, M+2, M+4) due to the

Br and
Br natural abundance.

e Fragmentation: Loss of HBr (

) and CO

(

) are common fragmentation pathways.

Analytical Logic & Troubleshooting

When analyzing the spectra, researchers should verify the following to ensure "Scientific
Integrity":

e The "Alkene Test": If any signals remain in the 5.0—6.0 ppm range (

H NMR), the reaction is incomplete. The starting material (3-butenoic acid) has terminal
alkene protons that are distinct.

o Stereochemistry: The gem-dibromo moiety removes the cis/trans isomerism relative to the
bromine carbons (since they are identical), but the molecule possesses a chiral center at C1
(the point of attachment to the acetic acid chain). The product is typically obtained as a
racemate.

e Hydrolysis Check: If the spectrum shows a sharp singlet around 3.6—-3.7 ppm, the product
may be the methyl ester (often formed if methanol is used in workup or if the starting material
was the ester). The free acid must show the broad downfield OH signal.
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e To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of 2-
(2,2-Dibromocyclopropyl)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2423279/docs#technical-guide-spectroscopic-data-
synthesis-of-2-2-2-dibromocyclopropyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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